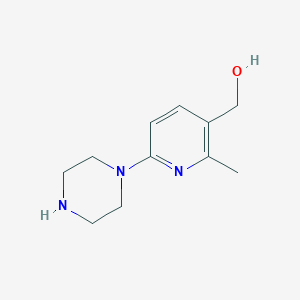

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

Beschreibung

Eigenschaften

Molekularformel |

C11H17N3O |

|---|---|

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

(2-methyl-6-piperazin-1-ylpyridin-3-yl)methanol |

InChI |

InChI=1S/C11H17N3O/c1-9-10(8-15)2-3-11(13-9)14-6-4-12-5-7-14/h2-3,12,15H,4-8H2,1H3 |

InChI-Schlüssel |

OYAYDPUMLGLVPC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)N2CCNCC2)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Reaction Steps

-

Halogenation of Pyridine : 2-Methylpyridine derivatives are chlorinated or brominated to generate 6-halo-2-methylpyridine intermediates. For example, 2-methyl-6-chloropyridine serves as a precursor.

-

Piperazine Coupling : The halogenated intermediate undergoes nucleophilic aromatic substitution with piperazine under basic conditions. A representative protocol involves reacting 2-methyl-6-chloropyridine with piperazine in polar aprotic solvents (e.g., DMF or n-butanol) at elevated temperatures (80–120°C) in the presence of Cs₂CO₃ or K₂CO₃ as a base.

Table 1: Representative Conditions for Piperazine Coupling

Functionalization at Position 3

The 3-position methanol group is introduced via hydrolysis or reduction. For example:

-

Hydrolysis of Nitriles : A 3-cyanopyridine intermediate is hydrolyzed to a carboxylic acid, followed by reduction with LiAlH₄ or catalytic hydrogenation to yield the methanol group.

-

Reduction of Esters : Methyl esters at position 3 are reduced using NaBH₄ or LiAlH₄ to form the methanol group.

Catalytic Hydrogenation of Nitriles

This approach employs nitrile precursors and hydrogenation to generate the methanol group, offering high efficiency for large-scale production.

Reaction Mechanism

-

Nitrile Synthesis : A 3-cyanopyridine derivative (e.g., 3-cyano-2-methyl-6-piperazinylpyridine) is prepared via cyanation of a halogenated pyridine.

-

Hydrogenation : The nitrile group is reduced to a methanol group using H₂ gas and a palladium catalyst (e.g., Pd/C or Pd(OH)₂) under moderate pressure (1–5 bar).

Table 2: Hydrogenation Conditions for Nitrile Reduction

Advantages

-

High Selectivity : Catalytic hydrogenation avoids over-reduction of other functional groups.

-

Scalability : Applicable to industrial-scale synthesis due to mild conditions and recyclable catalysts.

Hydrolysis of Halogenated Precursors

This method exploits the reactivity of halogenated intermediates to install the methanol group directly.

Reaction Pathway

Table 3: Hydrolysis of Halogenated Pyridines

Challenges

-

Steric Hindrance : Bulky substituents (e.g., piperazine) may slow reaction rates.

-

Side Reactions : Competing elimination pathways require precise control of pH and temperature.

Multistep Synthesis via Intermediate Protection

This strategy employs protecting groups to direct regioselective functionalization.

Example Protocol

-

Nitration : 2-Methylpyridine is nitrated to introduce a nitro group at position 5.

-

Chlorination : The nitro group is replaced with chlorine using POCl₃ or PCl₅.

-

Piperazine Coupling : The chlorinated intermediate reacts with piperazine as described in Section 1.

-

Hydrolysis : The nitro group is reduced to an amine, followed by hydrolysis to install the methanol group.

Key Intermediates

| Intermediate | Role | Source |

|---|---|---|

| 2-Methyl-5-nitro-6-chloropyridine | Precursor for piperazine coupling | |

| 2-Methyl-6-(piperazin-1-yl)pyridine | Scaffold for methanol introduction |

Comparative Analysis of Methods

Table 4: Performance Metrics of Synthetic Routes

| Method | Yield | Purity | Scalability | Key Reagents |

|---|---|---|---|---|

| Piperazine Substitution | 60–85% | >95% | High | Cs₂CO₃, Piperazine |

| Catalytic Hydrogenation | 60–71% | >90% | High | H₂, Pd/C |

| Halogen Hydrolysis | 75–85% | >85% | Moderate | NaOH, KOH |

| Multistep Protection | 50–60% | >80% | Low | POCl₃, PCl₅, Piperazine |

Critical Observations

-

Cost Efficiency : Catalytic hydrogenation (Section 2) minimizes reagent costs compared to LiAlH₄ reductions.

-

Ease of Workup : Piperazine substitution (Section 1) avoids complex purification steps due to high solubility of byproducts in polar solvents.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird this compound als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Ligand in Rezeptorbindungsstudien untersucht. Seine Piperazin-Einheit ist dafür bekannt, mit verschiedenen biologischen Zielen zu interagieren, was es zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der Medizin wird this compound auf seine potenziellen therapeutischen Wirkungen untersucht. Es hat sich in Vorstudien als vielversprechend als antimikrobielles und Antipsychotikum erwiesen.

Industrie

Im Industriebereich wird diese Verbindung bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet. Seine Stabilität und Reaktivität machen es für die großtechnische Produktion geeignet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Rezeptoren und Enzymen. Die Piperazin-Einheit ist dafür bekannt, an Serotonin- und Dopaminrezeptoren zu binden, wodurch deren Aktivität möglicherweise moduliert wird. Diese Interaktion kann zu verschiedenen pharmakologischen Wirkungen führen, einschließlich antipsychotischer und antimikrobieller Aktivitäten.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as an essential building block in organic synthesis. Its unique structure allows chemists to create diverse chemical libraries, which can be screened for various biological activities. The ability to modify the piperazine and pyridine moieties facilitates the development of new derivatives with tailored properties.

Biological Research

Investigating Biological Interactions

In biological research, (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is studied for its potential interactions with various biological targets. It is often used in assays to evaluate binding affinities and activities against specific enzymes or receptors.

Table 1: Biological Targets and Activities

| Biological Target | Activity | Reference |

|---|---|---|

| Neurotransmitter Receptors | Modulation of activity | |

| Enzymes (e.g., kinases) | Inhibition potential | |

| Bacterial Strains | Antimicrobial activity |

Medicinal Chemistry

Therapeutic Potential

The compound is explored for its medicinal properties, particularly as a lead compound in drug development. Its structural characteristics may confer therapeutic effects against various diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in multiple cancer cell lines, suggesting a potential role in cancer therapy.

Industrial Applications

Development of New Materials

In industrial settings, this compound can be utilized in the synthesis of novel materials and as an intermediate in the production of agrochemicals and pharmaceuticals. Its versatility makes it a valuable component in the development of new chemical processes.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methylpyridine | Basic pyridine structure | Common scaffold for derivatives |

| Piperazine Derivatives | Varying substituents on piperazine | Different pharmacological profiles |

| Phenyl Derivatives | Addition of phenyl group | Enhanced biological activity |

Wirkmechanismus

The mechanism of action of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine moiety is known to bind to serotonin and dopamine receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including antipsychotic and antimicrobial activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

*Calculated based on molecular formula.

Detailed Analysis of Key Differences

Substituent-Driven Solubility and Bioavailability

- Piperazine vs. Triazole/Pyrazole : The piperazine group in the target compound confers higher water solubility under acidic conditions compared to the triazole (15a) or pyrazole () derivatives, which rely on aromatic nitro or heteroaromatic groups for solubility modulation .

- Hydroxymethyl vs. Urea/Fluorine : The hydroxymethyl group (-CH₂OH) in the target compound offers balanced polarity, enhancing membrane permeability relative to the urea group in 15a (polar but bulky) or the fluorine atom in fluoropyridines (lipophilic but metabolically stable) .

Pharmacological Activity

- CNS Penetration : The target compound’s piperazine moiety may improve CNS uptake compared to pyrrolidine-containing analogues (e.g., ), which lack strong basicity for protonation-dependent transport .

- Enzyme Inhibition : While 15a (urea derivative) and (pyrazolylpyridazine) show kinase or enzyme inhibition, the target compound’s smaller size and hydroxymethyl group may favor interactions with alternative targets, such as neurotransmitter receptors .

Metabolic Stability

- Fluorinated analogues (e.g., ) exhibit prolonged half-lives due to fluorine’s resistance to oxidative metabolism. In contrast, the target compound’s piperazine and hydroxymethyl groups may undergo Phase I/II metabolism (e.g., N-oxidation, glucuronidation), necessitating structural optimization for in vivo efficacy .

Biologische Aktivität

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol, a compound with a unique structural composition, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, therapeutic implications, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 234.30 g/mol. Its structure includes a piperazine ring, which is known for its ability to interact with neurotransmitter receptors, enhancing its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N3O |

| Molecular Weight | 234.30 g/mol |

| IUPAC Name | This compound |

| InChI Key | CVXWOPXAWGMCLL-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The piperazine moiety facilitates binding to neurotransmitter receptors, while the pyridine structure enhances specificity and affinity for biological targets. This compound may modulate enzyme activity or receptor function, leading to potential therapeutic effects.

1. Antidiabetic Activity

Recent studies have indicated that derivatives of piperazine-containing compounds exhibit significant antidiabetic properties. In particular, research has shown that related compounds can enhance insulin sensitivity and reduce plasma glucose levels in rodent models of type 2 diabetes mellitus (T2DM) . The mechanism often involves modulation of peroxisome proliferator-activated receptor gamma (PPARγ) activity, which is crucial for glucose metabolism.

2. Neuropharmacological Effects

The interaction of this compound with neurotransmitter systems suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, indicating possible roles in treating mood disorders and neurodegenerative diseases .

3. Anticancer Potential

Preliminary investigations into the anticancer properties of piperazine derivatives have shown promise. Some studies suggest that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways . Further exploration is needed to fully elucidate these effects.

Case Study 1: Antidiabetic Effects

A study published in PMC investigated the effects of piperazine derivatives on adipogenesis and glycemic control in diabetic mice. The results indicated that certain derivatives significantly improved insulin sensitivity and reduced blood glucose levels compared to control groups .

Case Study 2: Neuropharmacological Screening

Another study focused on the neuropharmacological profile of piperazine-based compounds revealed that they exhibited binding affinity for serotonin receptors, suggesting potential applications in treating anxiety and depression .

Q & A

Q. What are the common synthetic routes for (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol?

- Methodological Answer : The synthesis typically involves two key steps: (1) functionalization of the pyridine ring and (2) introduction of the piperazine moiety. For example, pyridine derivatives with halogen or ester groups at the 3-position can be reduced using lithium aluminum hydride (LiAlH4) to yield the methanol group . For attaching piperazine, a Mitsunobu reaction is effective, as demonstrated in the synthesis of related compounds, where (6-(4-Boc-piperazin-1-yl)pyridin-3-yl)methanol was coupled to a quinoline scaffold under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) . Boc protection of piperazine is recommended to avoid side reactions during coupling.

Q. How is the purity and structural integrity of this compound assessed?

- Methodological Answer : Analytical techniques include:

- HPLC : Use a C18 column with a mobile phase of water:methanol (95:5, v/v) and 0.1% formic acid for improved peak resolution .

- TLC : Silica gel plates with ethyl acetate:hexane (7:3) can separate unreacted starting materials .

- NMR/MS : H NMR (400 MHz, CDCl3) should show characteristic signals for the pyridine ring (δ 7.2–8.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and methanol group (δ 4.6–5.0 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+ calculated for C11H16N3O: 206.1293) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the piperazine moiety while minimizing side products?

- Methodological Answer :

- Solvent Choice : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility of intermediates .

- Temperature Control : Reactions involving piperazine nucleophiles should be conducted at 70–80°C to accelerate substitution while avoiding decomposition .

- Protection-Deprotection : Boc-protected piperazine improves regioselectivity. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) yields the free amine .

Q. What strategies are effective in resolving contradictory data regarding the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via HPLC. For pH stability, prepare solutions in buffers (pH 1–13) and analyze at 24-hour intervals .

- Identify Degradants : LC-MS can detect oxidation products (e.g., ketone formation from methanol oxidation) or hydrolysis byproducts (e.g., cleavage of piperazine) .

Q. How can researchers evaluate the compound’s potential as a pharmaceutical intermediate targeting enzyme inhibition?

- Methodological Answer :

- In Silico Docking : Use software like AutoDock to model interactions with target enzymes (e.g., Plasmodium N-myristoyltransferase, as seen in related quinoline inhibitors) .

- In Vitro Assays : Test inhibition potency (IC50) in enzyme activity assays. For example, measure inhibition of CYP19A1 (aromatase) using fluorogenic substrates .

- SAR Studies : Modify substituents (e.g., replacing methyl with trifluoromethyl) and correlate changes with bioactivity data .

Q. What are the key considerations for handling and storing this compound to ensure long-term stability?

- Methodological Answer :

- Storage : Keep under inert gas (N2/Ar) at –20°C in amber glass vials to prevent oxidation and light-induced degradation .

- Handling : Use P95 respirators and nitrile gloves to avoid inhalation or dermal exposure. Conduct reactions in fume hoods due to potential amine volatility .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.